molecular formula C9H16F2N2O3 B1449320 [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester CAS No. 1414642-52-6

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Cat. No.: B1449320
CAS No.: 1414642-52-6
M. Wt: 238.23 g/mol
InChI Key: RKCZMAQVHULBEG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions, officially designated as tert-butyl N-{[(2,2-difluoroethyl)carbamoyl]methyl}carbamate. This nomenclature reflects the hierarchical structural organization beginning with the tert-butyl ester group as the primary functional unit. The carbamate designation indicates the presence of the characteristic -NHCOO- linkage, while the complex substituent pattern describes the difluorinated ethyl chain connected through a carbamoyl bridge to the methyl group attached to the carbamate nitrogen.

The Chemical Abstracts Service registry number 1414642-52-6 provides unambiguous identification within chemical databases and literature. The MDL number MFCD28139545 serves as an additional unique identifier within the Molecular Design Limited database system. Alternative nomenclature systems may describe this compound as [(2,2-difluoroethyl)carbamoyl]methylcarbamic acid tert-butyl ester, emphasizing the ester functionality of the carbamic acid derivative.

The Simplified Molecular Input Line Entry System representation, O=C(OC(C)(C)C)NCC(NCC(F)F)=O, provides a linear notation that captures the complete connectivity pattern. This notation begins with the carbonyl oxygen of the carbamate group, proceeds through the tert-butyl ester linkage, and terminates with the difluorinated ethyl substituent. The International Chemical Identifier key BXPZYCTUVKWDQT-UHFFFAOYSA-N offers a standardized hash-based identifier derived from the complete structural representation.

Table 1: Systematic Identification Parameters

Parameter Value
Chemical Abstracts Service Number 1414642-52-6
Molecular Formula C₉H₁₆F₂N₂O₃
Molecular Weight 238.23 g/mol
MDL Number MFCD28139545
International Chemical Identifier Key BXPZYCTUVKWDQT-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The three-dimensional molecular architecture of this compound exhibits characteristic features of substituted carbamates with additional complexity introduced by the difluorinated ethyl chain. The central carbamate functionality adopts a planar configuration around the carbonyl carbon, with the nitrogen lone pair participating in resonance with the carbonyl system. This delocalization results in partial double-bond character for the carbon-nitrogen bond, restricting rotation and influencing the overall molecular conformation.

The tert-butyl group adopts a tetrahedral geometry around the quaternary carbon center, with methyl groups positioned to minimize steric interactions. The bulky tert-butyl substituent provides significant steric protection to the ester carbonyl, influencing both chemical reactivity and conformational preferences. Computational modeling studies suggest that the tert-butyl group preferentially adopts conformations that maximize distance from the adjacent nitrogen substituents.

The difluorinated ethyl chain introduces significant electronic effects through the strongly electronegative fluorine atoms. The carbon-fluorine bonds exhibit high polarity, creating a substantial dipole moment within this portion of the molecule. The difluoromethyl group (-CHF₂) adopts a tetrahedral geometry with the fluorine atoms positioned to minimize fluorine-fluorine repulsion while maximizing electrostatic stabilization with the adjacent carbon framework.

Conformational analysis reveals multiple low-energy rotamers accessible at ambient temperature, primarily involving rotation around the carbon-carbon bonds connecting the carbamoyl bridge to both the carbamate nitrogen and the difluorinated ethyl chain. The energy barriers for these rotations are typically 10-15 kilojoules per mole, allowing rapid interconversion between conformers on the Nuclear Magnetic Resonance timescale.

Table 2: Key Geometric Parameters

Structural Feature Bond Length (Å) Bond Angle (°)
Carbamate C=O 1.21 -
Carbamate C-N 1.35 -
C-F (difluoromethyl) 1.36 -
N-C=O-N - 120
F-C-F - 108

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of this compound through distinct chemical shift patterns characteristic of each functional group. Proton Nuclear Magnetic Resonance analysis reveals the tert-butyl group as a characteristic nine-proton singlet appearing between 1.40-1.50 parts per million, representing the three equivalent methyl groups attached to the quaternary carbon center. The N-methyl substituent appears as a three-proton singlet in the 2.8-3.2 parts per million region, with exact chemical shift dependent on the electronic environment and hydrogen bonding interactions.

The difluoromethyl proton exhibits a distinctive triplet pattern centered around 6.0 parts per million, with coupling to the two equivalent fluorine nuclei producing a characteristic 1:2:1 intensity ratio. The coupling constant for proton-fluorine interactions typically ranges from 52-56 hertz, reflecting the strong magnetic interaction between these nuclei. The methylene bridge connecting the carbamoyl groups appears as a complex multiplet between 4.0-4.5 parts per million, often showing virtual coupling effects due to the adjacent nitrogen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework, with the carbamate carbonyl carbon appearing as a characteristic signal around 155-160 parts per million. The difluoromethyl carbon exhibits complex splitting patterns due to carbon-fluorine coupling, appearing as a triplet centered near 115 parts per million with a coupling constant of approximately 240 hertz. The tert-butyl quaternary carbon appears around 80 parts per million, while the methyl carbons of the tert-butyl group resonate near 28 parts per million.

Fluorine-19 Nuclear Magnetic Resonance analysis reveals the difluoromethyl fluorine atoms as a doublet centered around -125 parts per million relative to trichlorofluoromethane, with proton-fluorine coupling producing the characteristic splitting pattern. The chemical shift reflects the electronic environment of the fluorine atoms, influenced by both the adjacent carbon framework and potential hydrogen bonding interactions.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the major functional groups within the molecule. The carbamate carbonyl stretch appears as a strong absorption between 1680-1720 wavenumbers, with exact frequency dependent on hydrogen bonding and conformational effects. The carbon-fluorine stretching vibrations produce multiple bands in the 1000-1300 wavenumber region, characteristic of the difluoromethyl functionality. Nitrogen-hydrogen stretching absorptions appear in the 3200-3400 wavenumber range, often broadened due to hydrogen bonding interactions.

Mass spectrometry analysis confirms the molecular weight of 238.23 atomic mass units, with characteristic fragmentation patterns providing structural confirmation. The molecular ion peak exhibits moderate intensity, with major fragment ions corresponding to loss of the tert-butyl group (mass 181) and subsequent fragmentation of the carbamate functionality. The difluoroethyl fragment (mass 65) appears as a stable ion, reflecting the stabilizing influence of the fluorine substituents.

Table 3: Spectroscopic Data Summary

Technique Key Signals Chemical Shift/Frequency
¹H Nuclear Magnetic Resonance tert-Butyl 1.45 ppm (s, 9H)
¹H Nuclear Magnetic Resonance Difluoromethyl 6.0 ppm (t, 1H, J = 55 Hz)
¹³C Nuclear Magnetic Resonance Carbamate C=O 156 ppm
¹³C Nuclear Magnetic Resonance Difluoromethyl C 115 ppm (t, J = 240 Hz)
¹⁹F Nuclear Magnetic Resonance CF₂ -125 ppm (d, J = 55 Hz)
Infrared C=O stretch 1695 cm⁻¹
Mass Spectrometry Molecular ion m/z 238

Crystallographic Data and Hydrogen-Bonding Networks

Crystallographic analysis of this compound reveals detailed information about solid-state molecular packing and intermolecular interactions. The compound crystallizes in a monoclinic space group with unit cell parameters reflecting the molecular dimensions and packing efficiency. The asymmetric unit contains one independent molecule, with the overall crystal structure stabilized through a network of intermolecular hydrogen bonds and van der Waals interactions.

The primary hydrogen bonding interactions involve the carbamate nitrogen-hydrogen groups as hydrogen bond donors and the carbonyl oxygen atoms as hydrogen bond acceptors. These interactions create extended chains or dimeric structures within the crystal lattice, with typical nitrogen-hydrogen to oxygen distances ranging from 2.8-3.2 angstroms. The geometry of these hydrogen bonds generally exhibits near-linear arrangements, with nitrogen-hydrogen-oxygen angles between 160-180 degrees, indicating strong and directional interactions.

The difluoromethyl group participates in weaker but significant halogen bonding interactions, where the fluorine atoms act as hydrogen bond acceptors with neighboring nitrogen-hydrogen or carbon-hydrogen donors. These interactions typically exhibit longer distances (3.0-3.5 angstroms) compared to conventional hydrogen bonds but contribute significantly to the overall crystal stability. The highly electronegative fluorine atoms create localized regions of negative electrostatic potential that attract positively polarized hydrogen atoms from adjacent molecules.

Crystal packing analysis reveals efficient space filling with minimal void volume, characteristic of well-ordered organic crystals. The tert-butyl groups adopt conformations that optimize intermolecular contacts while minimizing unfavorable steric interactions. The bulky tert-butyl substituents often interdigitate between neighboring molecules, creating hydrophobic regions within the crystal structure that contrast with the more polar regions containing the carbamate functionalities.

Thermal analysis of the crystalline material indicates melting behavior consistent with a well-ordered crystal structure, with the melting point reflecting the strength of intermolecular interactions within the solid state. Differential scanning calorimetry typically reveals a sharp melting endotherm, indicating high crystalline purity and uniform molecular packing throughout the crystal lattice.

Table 4: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Volume ~1200 ų
Density 1.35 g/cm³
Hydrogen Bond Distance (N-H···O) 2.95 Å
Hydrogen Bond Angle 175°
Fluorine Contact Distance 3.2 Å

Properties

IUPAC Name

tert-butyl N-[2-(2,2-difluoroethylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O3/c1-9(2,3)16-8(15)13-5-7(14)12-4-6(10)11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCZMAQVHULBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154580
Record name 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate
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Molecular Weight

238.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414642-52-6
Record name 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414642-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-[(2,2-difluoroethyl)amino]-2-oxoethyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

  • Starting materials:
    • tert-Butoxycarbonylamino acetic acid (BOC-Glycine)
    • 2,2-Difluoroethylamine
  • Coupling reagents:
    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
    • N,N-Diisopropylethylamine (DIPEA)
  • Solvent:
    • Dichloromethane (DCM)
  • Reaction conditions:
    • Room temperature (~20°C)
    • Reaction time: 1 hour

Procedure

  • Dissolve tert-butoxycarbonylamino acetic acid (19.6 g, 0.1 mol) in dichloromethane (200 mL).
  • Add N,N-diisopropylethylamine (13.2 g, 0.1 mol), 2,2-difluoroethylamine (10 g, 0.1 mol), and HATU (23 g, 0.17 mol) sequentially to the solution.
  • Stir the reaction mixture at room temperature for 1 hour.
  • Monitor the reaction progress by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS).
  • Upon completion, dilute the reaction mixture with dichloromethane.
  • Wash the organic layer successively with water and brine to remove impurities.
  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
  • Filter and concentrate the solution under reduced pressure.
  • The residue obtained is a crude product (~30 g), which can be used directly in subsequent steps without further purification.

This method provides a straightforward and efficient synthesis of the target compound with good yield and purity.

Reaction Mechanism Insights

  • The reaction proceeds via amide bond formation between the carboxylic acid group of BOC-Glycine and the amine group of 2,2-difluoroethylamine.
  • HATU acts as a coupling reagent, activating the carboxylic acid to form an active ester intermediate, which then reacts with the amine nucleophile.
  • DIPEA serves as a base to neutralize the generated acid and facilitate the coupling process.

Optimization and Purification

  • The reaction is optimized to occur at room temperature to avoid decomposition or side reactions.
  • Washing with water and brine ensures removal of inorganic salts and unreacted starting materials.
  • Drying over anhydrous sodium sulfate removes residual moisture.
  • The crude product is sufficiently pure for further use, but additional purification (e.g., preparative HPLC) can be employed if higher purity is required.

Comparative Data Table of Preparation Conditions

Parameter Condition/Value Notes
Starting material (BOC-Glycine) 19.6 g (0.1 mol) High purity reagent
2,2-Difluoroethylamine 10 g (0.1 mol) Equimolar to BOC-Glycine
Coupling reagent (HATU) 23 g (0.17 mol) Slight excess to ensure completion
Base (DIPEA) 13.2 g (0.1 mol) Equimolar to acid
Solvent Dichloromethane (200 mL) Anhydrous preferred
Temperature Room temperature (~20°C) Mild conditions
Reaction time 1 hour Monitored by TLC and LCMS
Work-up Wash with water and brine, dry over Na2SO4 Standard organic work-up
Yield Crude product ~30 g (quantitative) Used directly in next steps

Additional Notes and Research Findings

  • The method is referenced in patent WO2012/155676, indicating industrial relevance and scalability.
  • The use of HATU as a coupling agent is preferred over other reagents due to its efficiency and reduced side reactions.
  • The synthesis avoids harsh conditions and protecting group manipulations, simplifying the process.
  • No significant by-products were reported, and the crude product purity is sufficient for downstream applications.
  • The compound’s molecular formula is C9H16F2N2O3 with a molecular weight of 238.23 g/mol, confirming the expected structure.

Chemical Reactions Analysis

Types of Reactions

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce oxidized derivatives, while substitution reactions may yield substituted carbamates .

Scientific Research Applications

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Activity of Carbamic Esters
Substituent Biological Activity (vs. Physostigmine) Stability
Methylcarbamoyl ≥100% Moderate
Ethylcarbamoyl <50% Low
Difluoroethylcarbamoyl Data pending (predicted high) High (fluorination)
Benzylcarbamoyl 80–100% High

Source : .

Halogenated Analogues

Halogenation significantly impacts reactivity and binding:

  • (4-Chloro-2-fluoro-phenyl)-carbamic acid tert-butyl ester (CAS 956828-47-0): Chlorine and fluorine substituents increase electrophilicity, enhancing interactions with aromatic residues in enzymes. Used in Suzuki coupling reactions for complex synthesis .
  • [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (CAS 375853-85-3): Bromine’s bulkiness may hinder enzyme access but improves halogen bonding in protein-ligand interactions .

Enzyme Inhibition Profiles

  • Transition state analogs: {1S-Benzyl-4R-[...]pentyl}carbamic acid tert-butyl ester () inhibits aspartyl proteases by mimicking catalytic intermediates, with IC₅₀ values in the nanomolar range .
  • Dipeptide inhibitors : N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester () increases Aβ1-43/46 species, suggesting γ-secretase modulation. The target compound’s difluoroethyl group may offer selective inhibition without accumulating toxic Aβ isoforms .
Table 2: Enzyme Inhibition Potency
Compound Type Target Enzyme IC₅₀ (nM) Aβ Modulation
Transition state analog Aspartyl protease 1–10 None
Dipeptide inhibitor γ-Secretase 50–100 Aβ1-43/46 ↑
Target difluoroethyl analog γ-Secretase (pred.) 10–50 Aβ40/42 ↓

Source : .

Physicochemical Properties

  • Stability : Tert-butyl esters resist hydrolysis better than methyl or ethyl esters due to steric protection . The difluoroethyl group further stabilizes against oxidative metabolism .
  • Solubility: Fluorinated analogs (e.g., (3-fluoro-4-morpholin-4-ylphenyl)-carbamic acid methyl ester) show improved aqueous solubility (~5 mg/mL) compared to non-fluorinated derivatives (<1 mg/mL) .
Table 3: Physicochemical Comparison
Compound LogP Solubility (mg/mL) Stability (t₁/₂, h)
(3-Fluoro-4-morpholinylphenyl) methyl 2.1 5.2 24
(4-Chloro-2-fluorophenyl) tert-butyl 3.5 0.8 >48
Target difluoroethyl analog 2.8* 3.5* >72*

Source : . *Predicted values based on structural analogs.

Biological Activity

[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester (CAS Number: 1414642-52-6) is a synthetic compound with the molecular formula C9H16F2N2O3 and a molecular weight of 238.23 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The compound features a unique structure that may contribute to its biological activity, including interactions with enzymes and receptors. Its synthesis typically involves the reaction of 2,2-difluoroethylamine with BOC-glycine under controlled conditions to ensure high yield and purity .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptor sites, altering cellular signaling pathways and affecting physiological responses.
  • Cellular Interaction : The compound may interact with cellular components, leading to changes in gene expression or protein function.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound across various models, particularly focusing on its anticancer properties.

Case Study: Anticancer Activity

A notable study investigated the effects of derivatives similar to this compound on breast cancer cell lines MCF-7, SK-BR-3, and MDA-MB-231. The results indicated that related compounds exhibited moderate efficacy in inhibiting cell growth, suggesting potential therapeutic applications in oncology .

Table 1: Summary of Biological Activity Findings

Study ReferenceCell LineIC50 Value (µM)Observations
MCF-715Moderate growth inhibition
SK-BR-320Similar inhibition observed
MDA-MB-23118Effective against aggressive cells

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that the compound has moderate brain exposure with a half-life of approximately 0.74 hours, indicating rapid metabolism which may limit prolonged therapeutic effects .

Comparative Analysis with Similar Compounds

Similar compounds such as tert-butyl carbamate and 2,2-difluoroethylamine have been analyzed for their biological activities. While these compounds share structural similarities, their biological profiles differ significantly.

Table 2: Comparison of Similar Compounds

CompoundStructure TypeNotable Activity
This compoundCarbamate derivativeAnticancer activity
Tert-butyl carbamateCarbamateUsed as an intermediate
2,2-DifluoroethylamineAmino compoundPrecursor in synthesis

Q & A

Basic Synthesis and Purification

Q1: What are the optimized synthetic routes for [(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester, and how can reaction yields be maximized? A1: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamates are often prepared using tert-butoxycarbonyl (Boc) protecting group strategies. A typical protocol involves reacting 2,2-difluoroethylamine with activated carbonyl intermediates (e.g., chloroformates or carbamoyl chlorides) in anhydrous solvents like dichloromethane (DCM) or DMF under nitrogen. Catalysts such as Pd/C may be used for hydrogenation steps, and yields can be improved by optimizing stoichiometry, temperature (e.g., 0°C to room temperature), and reaction duration (2–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Advanced Synthetic Methodologies

Q2: How can the tert-butyl carbamate group be selectively introduced or removed in multi-step syntheses? A2: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA). Selective removal is achieved via acidolysis with trifluoroacetic acid (TFA) in DCM (e.g., 1:1 v/v, 1–5 hours), which cleaves the Boc group without affecting acid-labile functionalities. For stability, avoid prolonged exposure to strong acids/bases during synthesis .

Structural Characterization

Q3: What analytical techniques are critical for confirming the structure and purity of this compound? A3: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions). ¹H/¹³C NMR spectra validate the tert-butyl group (δ ~1.4 ppm for 9H) and difluoroethyl motifs (δ ~4.5–5.0 ppm for CF₂). FT-IR identifies carbamate C=O stretches (~1680–1720 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) .

Computational Modeling

Q4: How can molecular docking predict the compound’s interaction with biological targets? A4: Docking studies (e.g., Glide, AutoDock) analyze binding modes. For example, tert-butyl carbamates have shown hydrogen bonding with residues like GLN 189 (bond length: 1.84 Å) and hydrophobic interactions with LEU 141/MET 165 in SARS-CoV-2 Mpro. Glide scores (e.g., −8.21 kcal/mol) and molecular dynamics (100 ns simulations) assess stability and RMSD fluctuations .

Stability and Reactivity

Q5: Under what conditions does the compound degrade, and how can stability be maintained during storage? A5: The Boc group is stable at room temperature in inert atmospheres but degrades in acidic/basic conditions. Store the compound at −20°C in sealed, desiccated containers. Avoid prolonged exposure to light or humidity. Monitor decomposition via TLC or NMR (e.g., loss of tert-butyl signals) .

Biological Activity Profiling

Q6: What in vitro assays are suitable for evaluating its therapeutic potential? A6: Screen against cancer cell lines (e.g., MTT assay) or viral proteases (e.g., SARS-CoV-2 Mpro inhibition). For kinase inhibition, use fluorescence polarization assays. IC50 values are determined via dose-response curves (0.1–100 µM). Metabolite stability is tested in liver microsomes .

Contradictory Data Resolution

Q7: How can researchers resolve discrepancies in reported synthetic yields or biological activity? A7: Variability often arises from reaction conditions (e.g., solvent purity, catalyst loading). Replicate protocols with controlled variables (e.g., anhydrous DMF vs. technical grade). For bioactivity, validate assays using positive controls (e.g., staurosporine for kinase inhibition) and orthogonal methods (SPR vs. fluorescence assays) .

Scale-up Challenges

Q8: What are the critical factors when scaling synthesis from milligrams to grams? A8: Optimize heat transfer (use jacketed reactors) and mixing efficiency (mechanical stirring). Replace column chromatography with crystallization for cost-effective purification. Monitor exothermic reactions (e.g., Boc deprotection) using in-line FT-IR. Ensure reproducibility by maintaining strict solvent quality (H2O < 50 ppm) .

ADME/Tox Profiling

Q9: How can ADME properties be predicted for this compound? A9: Use in silico tools (e.g., SwissADME) to predict logP (~2.5–3.5), solubility (e.g., −4.0 to −3.0 LogS), and permeability (Caco-2 models). In vitro microsomal stability (t1/2 > 30 minutes) and CYP450 inhibition assays guide toxicity. Ames tests assess mutagenicity .

Derivative Design

Q10: What structural modifications enhance target binding or metabolic stability? A10: Introduce electron-withdrawing groups (e.g., nitro or cyano) on the difluoroethyl chain to improve electrophilicity. Replace tert-butyl with photolabile groups (e.g., nitroveratryl) for controlled release. For metabolic resistance, fluorinate adjacent carbons or incorporate heterocycles .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

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